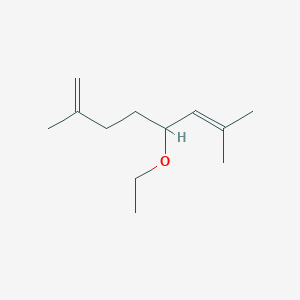
5-Ethoxy-2,7-dimethylocta-1,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2,7-dimethylocta-1,6-diene typically involves the etherification of linalool. One common method is the reaction of linalool with ethanol in the presence of an acid catalyst, such as sulfuric acid, to produce the desired ethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of linalool and ethanol into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the product from unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-2,7-dimethylocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) can be used under acidic or basic conditions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethoxy-2,7-dimethylocta-1,6-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 5-ethoxy-2,7-dimethylocta-1,6-diene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linalool: A naturally occurring terpene alcohol with a similar structure but lacks the ethoxy group.
Geraniol: Another terpene alcohol with a similar structure but differs in the position of double bonds and functional groups.
Citronellol: A related compound with a similar structure but has a hydroxyl group instead of an ethoxy group.
Uniqueness
5-Ethoxy-2,7-dimethylocta-1,6-diene is unique due to its ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This functional group enhances its solubility in organic solvents and modifies its reactivity in chemical reactions .
Propriétés
Numéro CAS |
54009-86-8 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
5-ethoxy-2,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C12H22O/c1-6-13-12(9-11(4)5)8-7-10(2)3/h9,12H,2,6-8H2,1,3-5H3 |
Clé InChI |
XYKPXCNRSGMARP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCC(=C)C)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


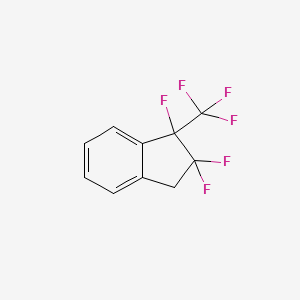
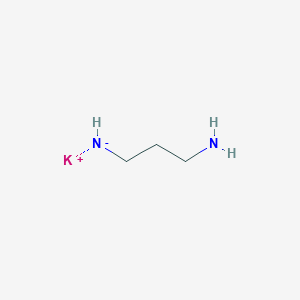
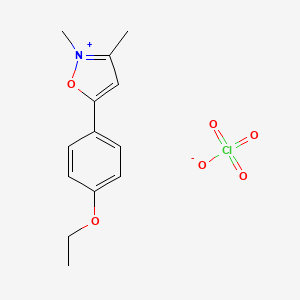
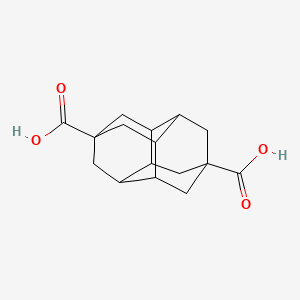
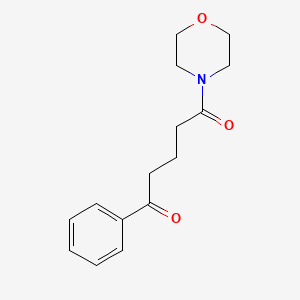
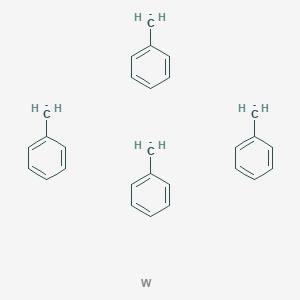

![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
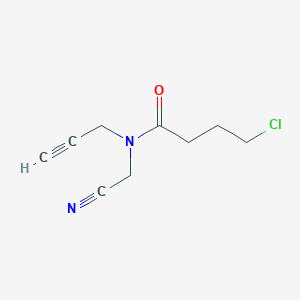
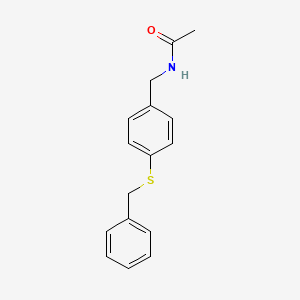
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
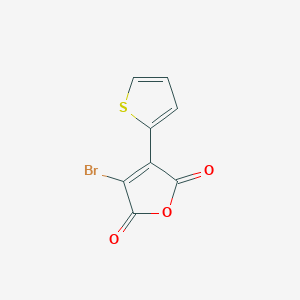
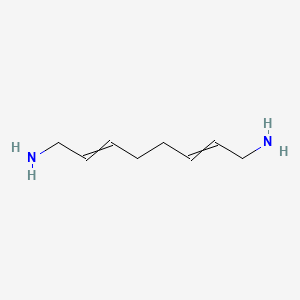
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)
